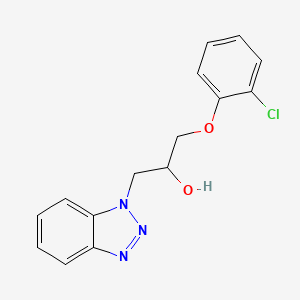
1-(1H-1,2,3-benzotriazol-1-yl)-3-(2-chlorophenoxy)-2-propanol
Overview
Description
1-(1H-1,2,3-benzotriazol-1-yl)-3-(2-chlorophenoxy)-2-propanol, also known as BCI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BCI is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)-3-(2-chlorophenoxy)-2-propanol involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to other proteins and thereby inhibiting kinase activity. This inhibition of kinase activity can lead to a variety of downstream effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a protein kinase inhibitor, this compound has been shown to modulate the expression of several genes involved in apoptosis and cell cycle regulation. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1H-1,2,3-benzotriazol-1-yl)-3-(2-chlorophenoxy)-2-propanol in lab experiments is its specificity for protein kinases. This compound has been shown to selectively inhibit the activity of several kinases, making it a useful tool for studying kinase signaling pathways. However, one limitation of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in normal cells as well as cancer cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(1H-1,2,3-benzotriazol-1-yl)-3-(2-chlorophenoxy)-2-propanol. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the role of protein kinases in disease states, such as cancer and neurodegenerative disorders. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases warrants further investigation.
Scientific Research Applications
1-(1H-1,2,3-benzotriazol-1-yl)-3-(2-chlorophenoxy)-2-propanol has been shown to have potential applications in scientific research. It has been used as a protein kinase inhibitor and has been shown to inhibit the activity of several kinases, including JNK, p38, and ERK. This compound has also been used as a fluorescent probe for the detection of protein kinase activity. In addition, this compound has been used as a modulator of apoptotic cell death and has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-(2-chlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-5-1-4-8-15(12)21-10-11(20)9-19-14-7-3-2-6-13(14)17-18-19/h1-8,11,20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLAGIKKJONQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(COC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1'-phenyl-5-(trifluoromethyl)-1H,1'H-4,4'-bipyrazol-3-yl]-1,3-benzodioxol-4-ol](/img/structure/B3961242.png)
![4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3961245.png)
![4-oxo-3-(tetrahydro-2-furanyl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3961253.png)

![ethyl {3-[2-(2,5-dihydroxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3961264.png)
![N~2~-cyclohexyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3961272.png)
![1-[(1,3-benzodioxol-5-ylmethyl)thio]-8-tert-butyl-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3961280.png)



![2-{2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B3961319.png)


